4-Thiophen-3-ylmethyl-piperidine
Description
4-Thiophen-3-ylmethyl-piperidine is a piperidine derivative substituted with a thiophene ring at the 3-position of the methyl group attached to the piperidine nitrogen. The thiophene moiety, a sulfur-containing heterocycle, enhances the compound’s electronic properties and binding affinity to biological targets, making it a critical functional group in drug design .
Properties
Molecular Formula |
C10H15NS |
|---|---|
Molecular Weight |
181.30 g/mol |
IUPAC Name |
4-(thiophen-3-ylmethyl)piperidine |
InChI |
InChI=1S/C10H15NS/c1-4-11-5-2-9(1)7-10-3-6-12-8-10/h3,6,8-9,11H,1-2,4-5,7H2 |
InChI Key |
NJWROYCJMWCXFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CC2=CSC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(thiophen-3-yl)methyl]piperidine typically involves the reaction of thiophene derivatives with piperidine. One common method is the nucleophilic substitution reaction where a thiophene derivative, such as 3-bromomethylthiophene, reacts with piperidine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 4-[(thiophen-3-yl)methyl]piperidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(Thiophen-3-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding thiol derivative.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Substituted piperidine derivatives
Scientific Research Applications
4-[(Thiophen-3-yl)methyl]piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound is used in the development of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 4-[(thiophen-3-yl)methyl]piperidine involves its interaction with molecular targets in biological systems. The thiophene moiety can interact with various enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on piperidine derivatives with variations in substituents, highlighting their structural and functional differences. Key compounds from the evidence include thiophene-linked piperidines, aryl-substituted piperidones, and other pharmacologically active analogs.
Thiophene-Linked Piperidine Derivatives
- (E)-3-(4-((2-((1-(4-(Dimethylphosphoryl)benzyl)piperidin-4-yl)amino)thieno[3,2-d]pyrimidin-4-yl)oxy)-3,5-dimethylphenyl)acrylonitrile (15a) Structure: Combines a piperidin-4-yl group with a thieno[3,2-d]pyrimidine scaffold. The thiophene ring is fused into a pyrimidine system, enhancing π-π stacking interactions in biological targets. Activity: Exhibits potent kinase inhibition and antitumor properties due to the acrylonitrile group, which acts as a Michael acceptor for covalent binding . Comparison: Unlike 4-Thiophen-3-ylmethyl-piperidine, this compound’s thiophene is part of a larger heterocyclic system, increasing complexity and target specificity.
Aryl-Substituted Piperidones
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one
- Structure : Features two 4-methoxyphenyl groups at positions 2 and 6, with an acetyl group at position 1.
- Activity : Demonstrates antimicrobial and anti-inflammatory properties attributed to the electron-donating methoxy groups, which enhance membrane permeability .
- Comparison : The aryl substituents provide steric bulk and lipophilicity, contrasting with the smaller thiophene group in 4-Thiophen-3-ylmethyl-piperidine, which may improve solubility.
1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one
- Structure : Contains bis(3,4,5-trimethoxyphenyl) groups and a chloroacetyl moiety.
- Activity : Shows anticancer activity due to the trimethoxyphenyl groups, which mimic colchicine’s structure and disrupt microtubule assembly .
- Comparison : The chloroacetyl group introduces electrophilicity, enabling covalent interactions absent in 4-Thiophen-3-ylmethyl-piperidine.
Piperidine Esters and Amides
- Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate
- Structure : A tetrahydropyridine ester with diphenyl and piperidinylacetyl substituents.
- Activity : Exhibits antibacterial and antitumor effects via the ester group’s hydrolytic activation and the piperidine’s basicity .
- Comparison : The ester functionality contrasts with 4-Thiophen-3-ylmethyl-piperidine’s thiophene, offering distinct metabolic stability and bioavailability profiles.
Structural and Functional Analysis Table
| Compound Class | Key Substituents | Biological Activity | Structural Advantages | Limitations |
|---|---|---|---|---|
| Thiophene-linked piperidines | Thieno[3,2-d]pyrimidine, acrylonitrile | Antitumor, kinase inhibition | Enhanced π-π interactions, covalent binding | High synthetic complexity |
| Aryl-substituted piperidones | 4-Methoxyphenyl, trimethoxyphenyl | Antimicrobial, anticancer | Lipophilicity, microtubule disruption | Potential toxicity from methoxy groups |
| Piperidine esters/amides | Ester groups, diphenyl substituents | Antibacterial, antitumor | Hydrolytic activation, broad solubility | Metabolic instability in ester form |
Key Research Findings
- Thiophene vs. Aryl Substitutents : Thiophene-containing piperidines (e.g., compound 15a) exhibit higher target specificity due to sulfur’s electronegativity and aromaticity, whereas aryl-substituted analogs rely on steric and hydrophobic effects .
- Pharmacokinetics : Piperidine esters (e.g., ) may suffer from rapid hydrolysis in vivo compared to thiophene derivatives, which are more metabolically stable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
